molecular formula C12H14O2 B13240032 3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde

3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde

Cat. No.: B13240032
M. Wt: 190.24 g/mol
InChI Key: RVUXCDVINMCNIR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde is a cyclobutane derivative characterized by a four-membered carbocyclic ring substituted with a 4-methoxyphenyl group at the C3 position and an aldehyde functional group at the C1 position. The cyclobutane ring introduces significant structural rigidity and ring strain, which can influence its reactivity, stability, and intermolecular interactions compared to larger cyclic or acyclic analogs. The 4-methoxyphenyl substituent contributes electron-donating effects via the para-methoxy group, while the aldehyde moiety offers a reactive site for further chemical modifications or biological interactions. This compound’s unique structure makes it a subject of interest in medicinal chemistry and materials science, particularly in comparisons with chalcone derivatives and other cyclobutane-based molecules .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-(4-methoxyphenyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C12H14O2/c1-14-12-4-2-10(3-5-12)11-6-9(7-11)8-13/h2-5,8-9,11H,6-7H2,1H3

InChI Key

RVUXCDVINMCNIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde typically involves the cycloaddition of a suitable diene with a 4-methoxyphenyl-substituted alkene. This reaction can be catalyzed by transition metals such as palladium or nickel under controlled conditions. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(4-Methoxyphenyl)cyclobutane-1-carboxylic acid.

    Reduction: 3-(4-Methoxyphenyl)cyclobutan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxyphenyl group may also interact with hydrophobic pockets in target molecules, influencing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Bioactivity Differences

Compound Name Core Structure Substituents (Ring A/Ring B) Key Bioactivity (IC50 or EC50) Reference
3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde Cyclobutane C3: 4-methoxyphenyl; C1: aldehyde Not reported in evidence -
Cardamonin (Chalcone) α,β-unsaturated ketone Ring A: 2,4-dihydroxy; Ring B: unsubstituted IC50 = 4.35 μM (inhibitory)
Compound 2h (Chalcone) α,β-unsaturated ketone Ring A: 4-Cl, 2-OH, 5-I; Ring B: 4-OCH3 IC50 = 13.82 μM
Compound 2p (Chalcone) α,β-unsaturated ketone Ring A: 4-OCH3, 2-OH, 5-I; Ring B: 4-OCH3 IC50 = 70.79 μM
(1a,2b,3a,4a)-1,2-bis(4-methoxyphenyl)-3,4-dimethylcyclobutane Cyclobutane C1/C2: 4-OCH3; C3/C4: CH3 Stability data (MS fragmentation)
Compound 1d (Chalcone derivative) α,β-unsaturated ketone Ring A: 4-OCH3; acrylate modification Antioxidant (dose-dependent)

Key Observations:

  • Cyclobutane vs. Chalcone Core : The cyclobutane ring in 3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde imposes greater conformational rigidity compared to the flexible α,β-unsaturated ketone backbone of chalcones. This rigidity may enhance binding specificity but reduce adaptability to diverse biological targets .
  • Substituent Effects : Para-methoxy groups in chalcones (e.g., 2p) correlate with reduced inhibitory potency (IC50 = 70.79 μM), likely due to decreased electronegativity at the para position . In contrast, cyclobutane derivatives with para-methoxy groups (e.g., ) demonstrate stability under mass spectrometry conditions, suggesting resilience to fragmentation .
  • Aldehyde Functionality : The aldehyde group in the target compound offers distinct reactivity compared to ketones or esters in chalcones (e.g., Cardamonin) or cyclobutane carboxylates (). This group may facilitate nucleophilic additions or Schiff base formation, expanding its utility in synthesis .

Biological Activity

3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
IUPAC Name3-(4-methoxyphenyl)cyclobutane-1-carbaldehyde
InChI KeyRVUXCDVINMCNIR-UHFFFAOYSA-N

The compound features a cyclobutane core with a methoxy-substituted phenyl group and an aldehyde functional group, which contributes to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of 3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde typically involves cycloaddition reactions. The most common method is the reaction of a suitable diene with a 4-methoxyphenyl-substituted alkene, often catalyzed by transition metals like palladium or nickel under controlled conditions to ensure high yield and purity.

The biological activity of 3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde is largely attributed to its ability to interact with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the methoxy group can enhance the compound's binding affinity to hydrophobic pockets in target molecules.

Potential Therapeutic Applications

Research has indicated several therapeutic potentials for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that 3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory capabilities, which could be beneficial in conditions characterized by excessive inflammation.
  • Cytotoxicity in Cancer Cells : Research has shown that derivatives of this compound may induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde:

  • Opioid Receptor Binding : A study examining similar compounds highlighted their binding affinities to opioid receptors, suggesting that modifications to the structure could influence receptor interactions and therapeutic efficacy .
  • Target-Specific Delivery Systems : Emerging research has focused on designing molecular receptors for targeted delivery of drugs to specific cells, including tumor cells. Compounds with similar structures have shown promise in selectively targeting cancer cells while minimizing effects on healthy tissues .
  • Mechanisms of Cytotoxicity : Investigations into the mechanisms by which related compounds induce cell death have revealed pathways involving reactive oxygen species (ROS) production and apoptosis. These findings underscore the importance of further exploring 3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde's role in these processes .

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